molecular formula C23H29N3O4 B6081274 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine

Cat. No. B6081274
M. Wt: 411.5 g/mol
InChI Key: AJJZGFDEARQKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine is a chemical compound that has been synthesized for scientific research purposes. It is a piperazine derivative that has shown promise in various scientific studies due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine involves its ability to selectively bind to certain receptors in the body. It has been found to bind to both dopamine and serotonin receptors, which are important neurotransmitters in the brain. This binding leads to the modulation of their activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine depend on the specific receptors it binds to and the concentration used. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. It has also been used as a tool in biochemical and physiological research, due to its ability to selectively bind to certain receptors and modulate their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine in lab experiments include its ability to selectively bind to certain receptors and modulate their activity. This can be useful in studying the physiological and biochemical effects of these receptors. However, the limitations of using this compound include its cost, availability, and potential toxicity.

Future Directions

There are many future directions for the research and development of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine. Some potential areas of research include its use as a therapeutic agent in the treatment of cancer and neurological disorders, as well as its use as a tool in biochemical and physiological research. Additionally, further studies may be needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 1-(2-methyl-3-furoyl)-3-piperidinylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has been used in various scientific studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. It has also been used as a tool in biochemical and physiological research, due to its ability to selectively bind to certain receptors and modulate their activity.

properties

IUPAC Name

[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17-20(6-12-28-17)23(27)26-7-2-3-19(15-26)25-10-8-24(9-11-25)14-18-4-5-21-22(13-18)30-16-29-21/h4-6,12-13,19H,2-3,7-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJZGFDEARQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine

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